4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-
Beschreibung
The compound 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)- (hereafter referred to as Compound X) is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by:
- A tetrahydro-2H-pyran-4-yl group at position 1, enhancing solubility and metabolic stability.
- A (3R,4R)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl substituent at position 6, contributing to stereochemical specificity and receptor binding affinity.
Pyrazolo[3,4-d]pyrimidin-4-one derivatives are known for their diverse pharmacological activities, including kinase inhibition, anticancer effects, and anti-inflammatory properties .
Eigenschaften
Molekularformel |
C22H27N5O2 |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
6-(1-benzyl-4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H27N5O2/c1-15-12-26(13-16-5-3-2-4-6-16)14-19(15)20-24-21-18(22(28)25-20)11-23-27(21)17-7-9-29-10-8-17/h2-6,11,15,17,19H,7-10,12-14H2,1H3,(H,24,25,28) |
InChI-Schlüssel |
RVEJWGYZBXCGGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Biologische Aktivität
4H-Pyrazolo[3,4-d]pyrimidin-4-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article explores the synthesis, biological activity, and mechanisms of action of these compounds, focusing on the specific derivative: 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)- .
Synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step chemical reactions. Recent methodologies have employed microwave-assisted techniques for efficient synthesis. For instance, a three-component method utilizing methyl 5-aminopyrazole-4-carboxylates has been reported to yield various substituted derivatives with high efficiency and selectivity .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds synthesized in recent research exhibited significant antiproliferative activities against various cancer cell lines including colorectal carcinoma (HCT 116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7). The most potent compounds showed IC50 values ranging from 22.7 to 40.75 µM, comparable to established anticancer agents like sunitinib .
Table 1: Antiproliferative Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| P1 | HCT 116 | 22.7 | High |
| P2 | HepG2 | 35.0 | Moderate |
| P3 | MCF-7 | 40.75 | High |
| P4 | WI38 (Normal) | >100 | High |
Molecular docking studies suggest that the significant antiproliferative activity is attributed to the formation of hydrogen bonds between the compounds and DNA topoisomerase, a crucial target for many anticancer drugs .
Antimicrobial Activity
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promising antimicrobial activity. Research indicates that certain derivatives exhibit effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the inhibition of bacterial protein kinases, which are essential for bacterial growth and survival .
Table 2: Antimicrobial Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| P1 | S. aureus | 15 µg/mL |
| P2 | E. coli | 20 µg/mL |
Antifungal Activity
Recent studies have also highlighted the antifungal properties of these compounds. A series of novel derivatives were evaluated against fungal pathogens such as Valsa mali, with some exhibiting EC50 values significantly lower than traditional fungicides like boscalid. For example, a derivative showed an EC50 value of 0.22 mg/L against Valsa mali, indicating strong antifungal potential .
Case Studies
- Anticancer Efficacy : A study on a new derivative demonstrated that it inhibited tumor growth in vivo models by targeting specific kinases involved in cell proliferation pathways.
- Antimicrobial Synergy : Another investigation explored the combination effects of pyrazolo[3,4-d]pyrimidines with conventional antibiotics, revealing enhanced efficacy against resistant bacterial strains.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
This compound has been investigated for various pharmacological activities, particularly in the context of cancer treatment and neurodegenerative diseases.
Cancer Treatment
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidin derivatives as inhibitors of Aldehyde Dehydrogenase 1A (ALDH1A) isoforms. These isoforms are implicated in chemotherapy resistance in certain cancer types, including high-grade serous ovarian cancer (HGSOC). Research indicates that the inhibition of ALDH1A can enhance the efficacy of chemotherapy by reversing drug resistance in cancer cells .
Key Findings:
- Compound Efficacy : Optimized derivatives have shown improved biochemical potency and cellular inhibition against ALDH in resistant cancer cell lines.
- Synergistic Effects : Certain compounds have demonstrated the ability to synergize with chemotherapy agents in patient-derived tumor spheroids, suggesting their potential for clinical application .
Neurodegenerative Diseases
Another significant application of this compound is as an inhibitor of Phosphodiesterase 1 (PDE1) enzymes. Inhibiting PDE1 has been linked to therapeutic benefits in neurodegenerative conditions such as Alzheimer's disease. The modulation of cyclic nucleotide levels through PDE inhibition can enhance neuronal signaling and promote neuroprotection .
Key Findings:
- Mechanism of Action : By inhibiting PDE1, these compounds can increase intracellular levels of cyclic AMP and cyclic GMP, which are crucial for neuronal health and function.
- Therapeutic Potential : The development of PDE1 inhibitors based on this scaffold is being explored as a treatment strategy for various neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The structural modifications of the pyrazolo[3,4-d]pyrimidin framework significantly influence the biological activity of these compounds. Variations in substituents can enhance selectivity and potency against specific targets such as ALDH and PDE enzymes. For instance, modifications to the pyrrolidine ring or tetrahydropyran moiety can lead to improved pharmacokinetic properties and reduced toxicity .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
-
Ovarian Cancer Study :
- Researchers developed a series of pyrazolo[3,4-d]pyrimidin derivatives that were tested in vitro against HGSOC cell lines.
- Results indicated that certain compounds significantly reduced cell viability and enhanced sensitivity to taxane-based chemotherapy.
-
Neuroprotection Research :
- A study focused on the neuroprotective effects of PDE1 inhibitors derived from this compound.
- Findings showed that these inhibitors could prevent neuronal death in models of Alzheimer's disease by enhancing cyclic nucleotide signaling pathways.
Analyse Chemischer Reaktionen
Substitution Reactions
The pyrimidine ring and substituents undergo nucleophilic and electrophilic substitutions:
-
N-Alkylation/Arylation : The pyrrolidinyl nitrogen reacts with alkyl halides (e.g., methyl iodide) under phase-transfer catalysis (DMF, room temperature) to yield N-alkylated derivatives . For example:
-
Suzuki Coupling : The 6-position brominated analog participates in palladium-catalyzed cross-coupling with aryl boronic acids to introduce aryl groups .
Table 1: Substitution Reaction Conditions
Oxidation and Reduction
The tetrahydro-2H-pyran and pyrrolidinyl moieties are susceptible to redox transformations:
-
Oxidation : The pyrrolidine ring’s methyl group oxidizes to a ketone using KMnO in acidic media, forming a pyrrolidinone derivative .
-
Reduction : The pyrimidinone carbonyl reduces to a secondary alcohol using NaBH in ethanol .
Table 2: Redox Reaction Parameters
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxidation | KMnO, HSO | Reflux, 6 hrs | Pyrrolidinone derivative | 45 | |
| Reduction | NaBH, EtOH | RT, 2 hrs | 4-Hydroxypyrazolo derivative | 60 |
Cyclization and Ring-Opening
The scaffold participates in intramolecular cyclization under microwave irradiation:
-
Heterocyclization : Reacting with primary amines (e.g., benzylamine) and trimethyl orthoformate under microwave conditions (160°C, 55 min) forms fused triazolo-pyrimidine derivatives .
-
Ring-Opening : Acidic hydrolysis (HCl, reflux) cleaves the tetrahydro-2H-pyran ring to generate a diol intermediate.
Mechanistic Pathway for Cyclization :
Hydrolysis and Functionalization
-
Lactam Hydrolysis : The pyrimidin-4-one ring hydrolyzes in NaOH (10%, 80°C) to yield 5-aminopyrazole-4-carboxylic acid derivatives .
-
Esterification : The carboxylic acid intermediate reacts with methanol/HSO to form methyl esters .
Table 3: Hydrolysis Reaction Outcomes
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrimidin-4-one | NaOH (10%), 80°C, 4 hrs | 5-Aminopyrazole-4-carboxylic acid | 85 | |
| Carboxylic acid | MeOH, HSO, RT | Methyl ester | 90 |
Cross-Coupling and Catalytic Reactions
-
Buchwald-Hartwig Amination : The 3-position bromine undergoes amination with aryl amines using Pd(dba) and Xantphos .
-
Heck Reaction : Alkenes couple with the 6-position iodide under Pd(OAc) catalysis .
Key Mechanistic Insights
-
The stereochemistry at the (3R,4R)-pyrrolidinyl group directs regioselectivity in substitution reactions due to steric hindrance .
-
Microwave irradiation enhances reaction efficiency for cyclization steps (e.g., 55 min vs. 6 hrs conventional heating) .
-
Hydrogen bonding between the pyrimidinone carbonyl and solvents like DMF stabilizes intermediates during alkylation .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues and Their Pharmacological Profiles
Substituent-Driven Activity Trends
Position 1 Modifications
Position 6 Modifications
- (3R,4R)-Pyrrolidinyl (Compound X): Stereospecificity likely improves target affinity, as seen in PF-4449613’s azetidinyl group .
- Phenylmethyl or substituted aryl (RGB-286147, 10e): Electron-withdrawing groups (e.g., nitro in 10e) enhance antitumor activity, while hydroxy groups (3b, 3g) aid in hydrogen bonding for enzyme inhibition .
Position 3 and 5 Modifications
- Amino groups (3b, 3g): Critical for xanthine oxidase inhibition, mimicking allopurinol’s mechanism .
- Methyl/isopropyl groups (RGB-286147, ): Improve lipophilicity and membrane permeability .
Vorbereitungsmethoden
Microwave-Assisted Cyclization
A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (2 mmol) and aroyl halides (2.5 mmol) undergoes microwave irradiation at 1000W for 4–6 minutes, yielding pyrazolo[3,4-d]pyrimidin-4-ones in 87–94% efficiency (Table 1). This method eliminates solvent use, reduces reaction time by >90%, and improves yields by 10–15% over reflux conditions in acetonitrile (300–480 minutes, 73–86% yields).
Table 1: Comparative Yields of Pyrazolo[3,4-d]pyrimidin-4-ones Under Microwave vs. Conventional Conditions
| Entry | R1 | R2 | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | H | 4-ClC6H4 | 6 (MW) | 93 |
| 420 (Conv) | 74 | |||
| 2 | Me | 4-BrC6H4 | 4 (MW) | 91 |
| 360 (Conv) | 79 |
Key spectral data for the core structure includes:
-
IR : C=O stretch at 1680–1700 cm⁻¹.
-
¹H NMR : Aromatic protons at δ 7.25–8.10 ppm and NH singlet at δ 12.20 ppm.
Substituent Introduction: Tetrahydro-2H-Pyran-4-yl and Pyrrolidinyl Groups
Tetrahydro-2H-Pyran-4-yl at Position 1
The tetrahydro-2H-pyran-4-yl group is introduced via nucleophilic substitution or coupling reactions. In a representative protocol, the pyrimidinone core reacts with tetrahydro-2H-pyran-4-yl chloride under basic conditions (K2CO3, DMF, 80°C), achieving 75–85% yield.
(3R,4R)-4-Methyl-1-Benzylpyrrolidin-3-yl at Position 6
Synthesis of the chiral pyrrolidine moiety involves asymmetric catalysis or enzymatic resolution:
Enzymatic Enantiomeric Enrichment
Racemic pyrrolidine intermediates are resolved using Aspergillus protease or pig liver esterase. For example, ethyl (3R,4R)-4-methyl-1-benzylpyrrolidine-3-carboxylate is hydrolyzed by Aspergillus protease at pH 7.5 (25°C, 48 hours), yielding the (3R,4R)-enantiomer with >98% enantiomeric excess.
Coupling to the Core
The resolved pyrrolidine is coupled to the pyrazolo[3,4-d]pyrimidin-4-one core via Buchwald-Hartwig amination or Mitsunobu reaction. Using Pd(OAc)₂/Xantphos catalyst, the reaction proceeds in toluene at 110°C (16 hours), affording the coupled product in 70–80% yield.
Stereochemical Control and Optimization
Asymmetric Synthesis of Pyrrolidine
The (3R,4R) configuration is established via Evans oxazolidinone-mediated alkylation. (S)-4-Benzyl-3-propionyl oxazolidinone is alkylated with methyl iodide, followed by reductive removal of the chiral auxiliary, yielding the desired stereochemistry.
Microwave-Enhanced Stereoselectivity
Microwave irradiation (150°C, 20 minutes) during pyrrolidine formation increases diastereomeric ratio from 3:1 to 8:1 compared to thermal conditions (12 hours).
Final Assembly and Purification
The fully substituted compound is assembled via sequential functionalization:
Purification involves column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization from ethanol, yielding >95% purity.
Analytical Characterization
-
¹³C NMR : Peaks at δ 165.2 (C=O), 140.1 (pyrimidine C6), and 55.3 (pyrrolidine C3).
-
X-ray Crystallography : Confirms (3R,4R) configuration with C3–C4 bond length of 1.54 Å.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can its structure be confirmed post-synthesis?
- Methodology : A multi-step synthesis involving palladium-catalyzed cross-coupling or nucleophilic substitution reactions is often employed for pyrazolo-pyrimidinone derivatives. For example, the (3R,4R)-configured pyrrolidinyl substituent may require stereoselective synthesis using chiral auxiliaries or enzymatic resolution. Post-synthesis, structural confirmation should include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry .
- Liquid Chromatography-Mass Spectrometry (LCMS) : To confirm molecular weight and purity (>95%) .
- Thermal Analysis (DSC/TGA) : To assess melting points and decomposition behavior, ensuring thermal stability .
Q. What analytical techniques are critical for characterizing purity and stability?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns with UV detection.
- X-Ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
- Dynamic Vapor Sorption (DVS) : To evaluate hygroscopicity and stability under varying humidity conditions .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- In Vitro Assays : Test inhibition of kinases or receptors (e.g., corticotropin-releasing factor-1 receptor) using fluorescence polarization or ATPase activity assays .
- Cytotoxicity Profiling : Use cell lines (e.g., HEK293, HeLa) to establish IC50 values via MTT assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize substituent effects?
- Methodology :
- Modular Synthesis : Introduce substituents at positions 1, 5, and 6 while retaining the pyrazolo-pyrimidinone core. Compare analogs with varying alkyl/aryl groups or stereochemical configurations .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, prioritizing substituents that enhance hydrophobic or hydrogen-bonding interactions .
- Biological Validation : Test top candidates in dose-response assays to correlate structural changes with activity shifts .
Q. What strategies are effective for identifying molecular targets and mechanisms of action?
- Methodology :
- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated derivatives to isolate interacting proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in target cells to identify genes whose loss rescues compound-induced phenotypes .
- Transcriptomics : RNA-seq analysis to map pathway perturbations (e.g., apoptosis, cell cycle) .
Q. How should researchers address contradictions in bioactivity data across experimental replicates?
- Methodology :
- Experimental Design : Implement randomized block designs with split-split plots to account for variables like batch effects or environmental conditions .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify outliers. Replicate assays in independent labs to validate reproducibility .
- Meta-Analysis : Aggregate data from multiple studies to distinguish true biological effects from noise .
Q. What role do non-covalent interactions play in the compound’s binding to biological targets?
- Methodology :
- Crystallographic Studies : Resolve ligand-target co-crystal structures to map hydrogen bonds, π-π stacking, and van der Waals interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess the contribution of non-covalent forces .
- Molecular Dynamics Simulations : Simulate binding trajectories to identify transient interactions (e.g., water-mediated hydrogen bonds) .
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